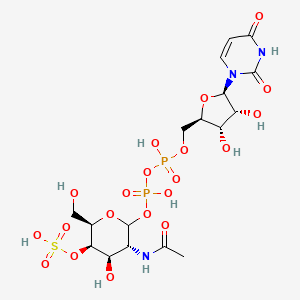

UDP-N-acetyl-D-galactosamine 4-sulfate

Description

Structure

2D Structure

Properties

Molecular Formula |

C17H27N3O20P2S |

|---|---|

Molecular Weight |

687.4 g/mol |

IUPAC Name |

[(3R,4R,5R,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C17H27N3O20P2S/c1-6(22)18-10-12(25)14(39-43(32,33)34)7(4-21)37-16(10)38-42(30,31)40-41(28,29)35-5-8-11(24)13(26)15(36-8)20-3-2-9(23)19-17(20)27/h2-3,7-8,10-16,21,24-26H,4-5H2,1H3,(H,18,22)(H,28,29)(H,30,31)(H,19,23,27)(H,32,33,34)/t7-,8-,10-,11-,12-,13-,14+,15-,16?/m1/s1 |

InChI Key |

ITVFJXYJMFKBES-RXKPRGQLSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)OS(=O)(=O)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)OS(=O)(=O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)OS(=O)(=O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Udp N Acetyl D Galactosamine 4 Sulfate

Precursor Derivation and Epimerization Processes

The journey to UDP-N-acetyl-D-galactosamine 4-sulfate begins with the formation of its non-sulfated precursor, UDP-N-acetyl-D-galactosamine (UDP-GalNAc), through a critical epimerization reaction.

Role of UDP-N-acetyl-D-glucosamine 4-Epimerase (EC 5.1.3.7) in UDP-N-acetyl-D-galactosamine Formation

The enzyme UDP-N-acetyl-D-glucosamine 4-epimerase, also known as UDP-GlcNAc 4-epimerase, plays a pivotal role in the synthesis of UDP-GalNAc. wikipedia.orgnih.gov This enzyme belongs to the isomerase family and specifically catalyzes the reversible interconversion of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) to UDP-N-acetyl-D-galactosamine (UDP-GalNAc). wikipedia.orgebi.ac.uk The reaction involves an epimerization at the fourth carbon position of the hexosamine sugar moiety. nih.gov

The catalytic mechanism of this epimerase is thought to be similar to that of UDP-glucose 4-epimerase, requiring NAD+ as a cofactor to form a 4-keto intermediate. nih.gov While the human enzyme can interconvert both UDP-glucose/UDP-galactose and UDP-GlcNAc/UDP-GalNAc, the bacterial counterpart from E. coli is unable to process the N-acetylated substrates. This difference is attributed to a larger active site cavity in the human enzyme. nih.gov

Table 1: Key Characteristics of UDP-N-acetyl-D-glucosamine 4-Epimerase

| Feature | Description |

| Enzyme Commission No. | 5.1.3.7 wikipedia.org |

| Systematic Name | UDP-N-acetyl-D-glucosamine 4-epimerase wikipedia.org |

| Reaction Catalyzed | UDP-N-acetyl-D-glucosamine ⇌ UDP-N-acetyl-D-galactosamine wikipedia.orgebi.ac.uk |

| Enzyme Class | Isomerase (specifically, a racemase/epimerase) wikipedia.org |

| Cofactor | NAD+ nih.gov |

| Metabolic Pathway | Aminosugar metabolism wikipedia.org |

Interconversion within Aminosugar Nucleotide Pools

The epimerization of UDP-GlcNAc to UDP-GalNAc is a crucial branch point in the broader metabolism of aminosugar nucleotides. nih.govdrugbank.com These nucleotide sugars are the activated forms of monosaccharides used by glycosyltransferases to build complex carbohydrate structures. drugbank.com The intracellular concentrations of UDP-GlcNAc and UDP-GalNAc can vary between cell types and fluctuate in response to metabolic changes. nih.gov The ability to interconvert these two epimers allows cells to dynamically manage their pools of building blocks for the synthesis of various glycans, including glycoproteins and proteoglycans. nih.govnih.gov This interconversion ensures that the cell can respond to the demand for specific sugar donors required for different glycosylation pathways. drugbank.com

Enzymatic Sulfation at the 4-Position

Once UDP-N-acetyl-D-galactosamine is formed, the final step in the synthesis of this compound is the addition of a sulfate (B86663) group at the 4-position of the N-acetylgalactosamine residue. This is a critical modification that dictates the structure and function of the resulting chondroitin (B13769445) sulfate chains.

Identification and Characterization of Chondroitin 4-O-Sulfotransferase (C4ST) Isoforms

The enzymatic transfer of the sulfate group is catalyzed by a family of enzymes known as chondroitin 4-O-sulfotransferases (C4STs). nih.govnih.gov These enzymes are responsible for the 4-O-sulfation of N-acetylgalactosamine (GalNAc) residues within chondroitin. nih.gov Several isoforms of C4ST have been identified, including C4ST-1 (also known as CHST11), C4ST-2, and C4ST-3. nih.gov These isoforms exhibit distinct expression patterns and potentially have unique biological roles. nih.gov Proper 4-sulfation of chondroitin by these enzymes is crucial for processes such as skeletal development and various signaling events. nih.gov

Table 2: Known Isoforms of Chondroitin 4-O-Sulfotransferase

| Isoform | Alternative Name | Key Functions |

| C4ST-1 | CHST11 | Catalyzes the transfer of sulfate to the 4-position of GalNAc in chondroitin; crucial for skeletal development and signaling. nih.govnih.gov |

| C4ST-2 | Responsible for the 4-O-sulfation of GalNAc residues in chondroitin. nih.gov | |

| C4ST-3 | Transfers sulfate to the 4-position of GalNAc in chondroitin; shows a more restricted tissue distribution compared to C4ST-1. |

Mechanism of Sulfate Transfer from 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS)

The universal donor of the sulfate group for all sulfotransferase reactions is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). wikipedia.org Chondroitin 4-sulfotransferases catalyze the transfer of the sulfuryl group from PAPS to the 4-hydroxyl group of the GalNAc residue in the growing chondroitin chain. wikipedia.org The reaction results in the formation of chondroitin 4'-sulfate and adenosine (B11128) 3',5'-bisphosphate. wikipedia.org The catalytic mechanism of sulfotransferases like C4ST is believed to follow a sequential ordered Bi-Bi mechanism, where PAPS binds to the enzyme first, followed by the acceptor substrate (chondroitin). After the transfer of the sulfate group, the sulfated product is released, followed by the release of PAP. Quantum mechanical calculations suggest that the sulfation reaction proceeds via a typical SN2 reaction mechanism. asm.org

Regulation of PAPS Availability and Transport

The availability of PAPS is a critical regulatory point in the sulfation process. nih.gov PAPS is synthesized in the cytosol by a bifunctional enzyme called PAPS synthase (PAPSS). In humans, there are two isoforms, PAPSS1 and PAPSS2. nih.gov These enzymes catalyze the formation of PAPS from ATP and inorganic sulfate in two steps. wikipedia.orgnih.gov The expression of PAPSS1 and PAPSS2 is inducible and regulated by specific transcription factors. nih.gov The stability of PAPS synthase enzymes themselves can be a factor in PAPS availability, with the intermediate of PAPS synthesis, adenosine 5'-phosphosulfate (APS), acting as a specific stabilizer. nih.gov

For sulfation to occur in the Golgi apparatus, where chondroitin sulfate synthesis takes place, PAPS must be transported from the cytosol into the Golgi lumen. oup.com This transport is mediated by specific transporter proteins known as PAPS transporters (PAPSTs). oup.comnih.gov In mammals, two such transporters, PAPST1 and PAPST2, have been identified. nih.gov These transporters are multi-transmembrane-spanning proteins that facilitate the movement of PAPS across the Golgi membrane. oup.comnih.gov The activity of these transporters can be a rate-limiting step for sulfation, as upregulation of PAPS synthesis alone does not necessarily increase proteoglycan sulfation. oup.com The Km values of mouse PAPST1 and PAPST2 for PAPS are approximately 1.54 µM and 1.49 µM, respectively. nih.gov The concerted action of PAPS synthases and PAPS transporters ensures a sufficient supply of the activated sulfate donor for the proper modification of chondroitin chains. nih.gov

Integration into Chondroitin Sulfate and Dermatan Sulfate Biosynthesis

The biosynthesis of chondroitin sulfate (CS) and dermatan sulfate (DS) is a complex, multi-step process occurring primarily in the Golgi apparatus. frontiersin.orgnih.gov It involves the synthesis of a core protein, the formation of a specific linkage region, the polymerization of a polysaccharide chain, and subsequent modifications like epimerization and sulfation. frontiersin.orgoup.com These glycosaminoglycan (GAG) chains are covalently attached to specific serine residues on core proteins to form proteoglycans, which are integral to the structure and function of the extracellular matrix. frontiersin.orgresearchgate.netwikipedia.org this compound is not directly incorporated into the growing chain; rather, its constituent monosaccharide, N-acetyl-D-galactosamine (GalNAc), is first incorporated from the donor substrate UDP-N-acetyl-D-galactosamine, and the 4-O-sulfation occurs as a post-polymerization modification. frontiersin.orgnih.gov

Role as a Glycosyltransferase Substrate in Disaccharide Repeating Unit Formation

The backbone of chondroitin and dermatan sulfate consists of repeating disaccharide units of D-glucuronic acid (GlcA) and N-acetyl-D-galactosamine (GalNAc). wikipedia.orgnih.govnih.gov The elongation of this polysaccharide chain is catalyzed by a family of enzymes known as chondroitin sulfate synthases (CSSs). nih.govwikipedia.org These enzymes are bifunctional, possessing both β-1,4-N-acetylgalactosaminyltransferase (GalNAcT) and β-1,3-glucuronyltransferase (GlcAT) activities, which work in concert to alternately add GalNAc and GlcA residues to the non-reducing end of the growing chain. nih.govuzh.chnih.gov

The direct donor substrate for the N-acetylgalactosaminyltransferase activity is UDP-N-acetyl-D-galactosamine. nih.govnih.gov The glycosyltransferase transfers the GalNAc moiety to the terminal GlcA residue of the nascent chain, forming a GalNAcβ1-4GlcA linkage. frontiersin.orgnih.gov Subsequently, the glucuronyltransferase activity of the synthase complex uses UDP-glucuronic acid as a donor to add a GlcA residue to the newly added GalNAc, creating a GlcAβ1-3GalNAc linkage. frontiersin.orgnih.gov This cycle of reactions, catalyzed by enzymes such as Chondroitin Sulfate Synthase-1 (CSS1), results in the polymerization of the chondroitin backbone, [-4GlcAβ1-3GalNAcβ1-]n. nih.govnih.gov The sulfation of the GalNAc residue at the 4-position to create the N-acetyl-D-galactosamine 4-sulfate unit occurs after its incorporation into this polymer chain. nih.govencyclopedia.pub

Contribution to Diverse Sulfation Patterns within Glycosaminoglycan Chains

The structural and functional diversity of chondroitin and dermatan sulfate chains is largely determined by their specific sulfation patterns. frontiersin.orgnih.gov The modification of the GalNAc residue at the C-4 position is a critical step in this process, catalyzed by a group of enzymes called chondroitin 4-O-sulfotransferases (C4STs). nih.govwikipedia.orgnih.gov These enzymes transfer a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the 4-hydroxyl position of GalNAc residues within the newly synthesized polysaccharide chain. researchgate.netnih.govwikipedia.org

In dermatan sulfate biosynthesis, the process is further complicated by the epimerization of D-glucuronic acid (GlcA) residues to L-iduronic acid (IdoA) by dermatan sulfate epimerases (DS-epi1 and DS-epi2). nih.govnih.gov This epimerization is often tightly coupled with sulfation. Dermatan 4-O-sulfotransferase 1 (D4ST1) specifically catalyzes the 4-O-sulfation of GalNAc residues that are adjacent to the newly formed IdoA. researchgate.netnih.govnih.gov Research has shown that D4ST1 and DS-epi1 can form a complex in the Golgi, where the sulfotransferase activity of D4ST1 enhances the epimerase activity, leading to the formation of extended blocks of IdoA-containing, 4-O-sulfated disaccharides [-IdoA-GalNAc(4S)-]n. nih.gov

The precise positioning of these 4-O-sulfate groups, along with other modifications like 6-O-sulfation and 2-O-sulfation of uronic acids, creates a "sulfation code." nih.gov This code generates specific binding sites for a multitude of proteins, including growth factors and cytokines, thereby mediating the diverse biological activities of CS and DS proteoglycans. researchgate.netnih.govnih.gov

| Enzyme | Substrate | Sulfate Donor | Product | Primary GAG Chain |

|---|---|---|---|---|

| Chondroitin 4-O-Sulfotransferase (C4ST) | [-GlcA-GalNAc-]n | PAPS | Chondroitin 4-sulfate (Chondroitin Sulfate A) | Chondroitin Sulfate |

| Dermatan 4-O-Sulfotransferase 1 (D4ST1) | [-IdoA-GalNAc-]n | PAPS | Dermatan 4-sulfate | Dermatan Sulfate |

Enzymatic Pathways Leading to the Chondroitin/Dermatan Sulfate Linkage Region

The biosynthesis of both chondroitin sulfate and heparan sulfate chains is initiated from a common tetrasaccharide linkage region covalently attached to a specific serine residue within the core protein. frontiersin.orgoup.comfrontiersin.orgdiva-portal.org The assembly of this structure, GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser, is a highly ordered, stepwise process that occurs across the endoplasmic reticulum and Golgi apparatus and is catalyzed by four distinct glycosyltransferases. frontiersin.orgnih.govnih.gov

The process begins in the endoplasmic reticulum or cis-Golgi with the transfer of a D-xylose (Xyl) residue from UDP-xylose to the hydroxyl group of a serine residue on the core protein. nih.govnih.gov This initial reaction is catalyzed by β-xylosyltransferase (XylT). nih.govfrontiersin.org Following this, the nascent structure moves to the Golgi, where the subsequent glycosyltransferases act in sequence. First, β1,4-galactosyltransferase I (GalT-I), encoded by the B4GALT7 gene, adds a galactose (Gal) residue from UDP-galactose to the xylose. nih.govnih.gov Next, a second galactose residue is added by β1,3-galactosyltransferase II (GalT-II), encoded by B3GALT6, forming a Gal-Gal-Xyl trisaccharide. nih.govnih.gov The linkage region is completed by the action of β1,3-glucuronyltransferase I (GlcAT-I), encoded by B3GAT3, which transfers a D-glucuronic acid (GlcA) residue from UDP-glucuronic acid to the terminal galactose. nih.gov The completion of this tetrasaccharide linker provides the primer for the subsequent polymerization of the repeating disaccharide units of the chondroitin/dermatan sulfate chain. frontiersin.orgnih.gov

| Enzyme | Coding Gene (Human) | Reaction Catalyzed | Donor Substrate |

|---|---|---|---|

| β-Xylosyltransferase (XylT) | XYLT1, XYLT2 | Xyl → Serine | UDP-Xylose |

| β1,4-Galactosyltransferase I (GalT-I) | B4GALT7 | Gal → Xyl | UDP-Galactose |

| β1,3-Galactosyltransferase II (GalT-II) | B3GALT6 | Gal → Gal | UDP-Galactose |

| β1,3-Glucuronyltransferase I (GlcAT-I) | B3GAT3 | GlcA → Gal | UDP-Glucuronic Acid |

Enzymology and Biochemical Mechanisms of Udp N Acetyl D Galactosamine 4 Sulfate Transformations

Sulfotransferases Modifying UDP-N-acetyl-D-galactosamine 4-Sulfate

Sulfotransferases are a class of enzymes that catalyze the transfer of a sulfonate (SO₃⁻) group from a donor molecule to an acceptor. In the context of this compound, specific sulfotransferases recognize this activated sugar as a substrate for further sulfation.

UDP-N-acetylgalactosamine-4-sulfate Sulfotransferase (EC 2.8.2.7)

Designated with the systematic name 3'-phosphoadenylyl-sulfate:UDP-N-acetyl-D-galactosamine-4-sulfate 6-sulfotransferase, this enzyme plays a key role in the biosynthesis of more complex sulfated sugar nucleotides. wikipedia.org It belongs to the family of transferases, specifically the sulfotransferases that transfer sulfur-containing groups. wikipedia.org

The enzymatic reaction catalyzed by UDP-N-acetylgalactosamine-4-sulfate sulfotransferase involves the transfer of a sulfate (B86663) group to its specific substrate. The universal sulfate donor for this reaction is 3'-phosphoadenylyl sulfate (PAPS). wikipedia.orgwikipedia.org The enzyme facilitates the transfer of the sulfate group from PAPS to the 6-position of the N-acetyl-D-galactosamine moiety of the UDP-sugar.

The stoichiometry of the reaction is as follows: 3'-phosphoadenylyl sulfate + this compound ⇌ Adenosine (B11128) 3',5'-bisphosphate + UDP-N-acetyl-D-galactosamine 4,6-bissulfate wikipedia.orgexpasy.orgmicrobialtec.com

The products of this reaction are thus identified as adenosine 3',5'-bisphosphate (the de-sulfated PAPS molecule) and UDP-N-acetyl-D-galactosamine 4,6-bissulfate, a doubly sulfated sugar nucleotide. wikipedia.org This product can then serve as a building block for the synthesis of highly sulfated glycosaminoglycans like chondroitin (B13769445) sulfate E. nih.gov

The specificity of sulfotransferases is crucial for creating the defined sulfation patterns on glycosaminoglycans. While the formal EC 2.8.2.7 designation refers to the UDP-activated monosaccharide as the acceptor, much of the characterization of this enzymatic activity has been performed using polysaccharide acceptors like chondroitin sulfate and dermatan sulfate, which contain N-acetylgalactosamine 4-sulfate residues.

An N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase purified from squid cartilage demonstrated the ability to transfer sulfate to chondroitin sulfate A, chondroitin sulfate C, and dermatan sulfate. nih.gov The sulfation occurred primarily at the 6-position of internal N-acetylgalactosamine 4-sulfate residues. nih.gov Notably, this enzyme did not efficiently use chondroitin sulfate E, keratan (B14152107) sulfate, or heparan sulfate as acceptors. nih.gov It also showed efficient sulfation of the non-reducing terminal N-acetylgalactosamine 4-sulfate residue on trisaccharide and pentasaccharide acceptors. nih.gov

A similar enzyme purified from human serum showed a strong preference for transferring sulfate to the non-reducing terminal N-acetylgalactosamine 4-sulfate unit of chondroitin and dermatan sulfate. nih.gov The activity of the human enzyme towards the interior portions of the polysaccharide chain relative to the terminal end was found to be influenced by environmental conditions, increasing at lower pH or higher Ca²⁺ concentrations. nih.gov Detailed kinetic parameters such as Kₘ and Vₘₐₓ for the specific substrate this compound are not extensively documented in the literature.

Detailed crystallographic or NMR structures specifically for UDP-N-acetylgalactosamine-4-sulfate sulfotransferase (EC 2.8.2.7) are not widely available. However, structural studies of other sulfotransferases provide general insights into their catalytic mechanism. These enzymes typically possess a conserved PAPS-binding domain and a more variable acceptor-binding domain, which dictates their substrate specificity. The binding of both the donor and acceptor substrates in the correct orientation within the active site is essential for catalysis, which is believed to proceed via an Sₙ2-like in-line displacement mechanism. Without a specific structure for EC 2.8.2.7, a detailed analysis of the precise amino acid residues involved in recognizing the this compound substrate remains speculative.

Hydrolases Acting on 4-Sulfate Groups of N-acetyl-D-galactosamine

In contrast to synthesis, the degradation of sulfated glycosaminoglycans involves the stepwise removal of sulfate groups by specific sulfatases. These hydrolases are essential for the turnover and catabolism of these complex biomolecules.

N-acetylgalactosamine-4-sulfatase (EC 3.1.6.12)

N-acetylgalactosamine-4-sulfatase, also widely known as Arylsulfatase B (ARSB), is a lysosomal hydrolase. nih.govebi.ac.uk Its primary function is to catalyze the hydrolysis of the 4-sulfate ester bond on N-acetyl-D-galactosamine 4-sulfate residues. ebi.ac.ukwikipedia.org This action is a critical step in the degradation of glycosaminoglycans such as chondroitin 4-sulfate and dermatan sulfate. nih.govwikipedia.org The enzyme acts as an exo-sulfatase, removing sulfate groups from the non-reducing end of the polysaccharide chains. nih.gov

The reaction catalyzed is: Hydrolysis of the 4-sulfate groups of N-acetyl-D-galactosamine 4-sulfate units in chondroitin and dermatan sulfate. wikipedia.orgexpasy.org

The enzyme also demonstrates activity on N-acetylglucosamine 4-sulfate. wikipedia.orgexpasy.org A novel N-acetyl-D-galactosamine-4-O-sulfate sulfatase (SulA1) from a marine Arthrobacter strain showed high specificity for the monosaccharide N-acetyl-D-galactosamine 4-sulfate (GalNAc4S), with no detected activity on polymeric substrates or the structurally similar D-galactose-4-sulfate. nih.gov This suggests that some isoforms require the monosaccharide unit, likely after initial breakdown of the polysaccharide chain by glycosidases.

Kinetic parameters for human liver N-acetylgalactosamine-4-sulfatase have been determined using different substrates, highlighting its catalytic efficiency.

| Substrate | Kₘ (Michaelis Constant) | Vₘₐₓ (Maximum Velocity) |

|---|---|---|

| Oligosaccharide (GalNAc4S-GlcA-GalitolNAc4S) | 60 µM | 2 µmol/min per mg |

| Fluorogenic (Methylumbelliferyl sulphate) | 4 mM | 20 µmol/min per mg |

Structural modeling of a bacterial homolog of N-acetylgalactosamine-4-sulfatase identified key conserved residues for catalysis (Cys57, which is post-translationally modified to formylglycine, and His190) and for calcium ion binding (Asp17, Asp18, Asp277, and Asn278), which is important for enzymatic activity. nih.gov

Related Dehydrogenases and Epimerases

The biosynthesis and modification of the sugar nucleotide precursors for GAG synthesis involve other crucial enzyme classes, namely dehydrogenases and epimerases. These enzymes are responsible for interconverting and modifying the sugar moieties before their incorporation into polysaccharide chains.

UDP-N-acetyl-D-galactosamine dehydrogenase, exemplified by the WbpO enzyme from Pseudomonas aeruginosa serotype O6, is responsible for the oxidation of UDP-N-acetyl-D-galactosamine (UDP-GalNAc). This reaction is a key step in the biosynthetic pathway of UDP-N-acetyl-D-galactosaminuronic acid (UDP-GalNAcA), a component of the bacterial O-antigen lipopolysaccharide.

Biochemical characterization of a refolded, active form of WbpO has demonstrated its enzymatic function. The enzyme catalyzes the conversion of UDP-GalNAc to UDP-GalNAcA. This oxidation reaction is dependent on the presence of a cofactor. WbpO can utilize either nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) to facilitate the dehydrogenase activity. The enzyme also exhibits activity towards UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), converting it to UDP-N-acetyl-D-glucosaminuronic acid (UDP-GlcNAcA).

Kinetic analysis of the P. aeruginosa WbpO has yielded the following parameters:

Km for UDP-GalNAc: 7.79 mM

Km for NAD+: 0.65 mM

Km for NADP+: 0.44 mM

This characterization provided the first detailed report of an NAD+/NADP+-dependent UDP-GalNAc dehydrogenase and completed the understanding of the biosynthetic pathway for UDP-GalNAcA in this organism.

Epimerases are isomerase enzymes that catalyze the inversion of stereochemistry at a single chiral center in a substrate. In the context of UDP-N-acetyl-D-galactosamine metabolism, the most significant epimerization is the reversible conversion between UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) and UDP-N-acetyl-D-galactosamine (UDP-GalNAc).

This reaction is catalyzed by UDP-N-acetylglucosamine 4-epimerase (EC 5.1.3.7), which is a distinct enzyme from the more broadly known UDP-glucose 4-epimerase (GALE, EC 5.1.3.2). wikipedia.org However, the human GALE enzyme is bifunctional and can efficiently catalyze both the interconversion of UDP-glucose and UDP-galactose, and the interconversion of UDP-GlcNAc and UDP-GalNAc. wikipedia.orgnih.govuniprot.orgnih.gov In contrast, the GALE enzyme from E. coli is highly specific for UDP-glucose/UDP-galactose and cannot efficiently process the N-acetylated sugars. nih.gov

The catalytic mechanism of GALE involves the use of NAD+ as a cofactor. The reaction proceeds through the formation of a 4'-ketopyranose intermediate, which allows for the inversion of the hydroxyl group at the C4 position. wikipedia.org The broader substrate specificity of the human GALE is attributed to a larger active site cavity, which can accommodate the bulkier N-acetyl group of UDP-GlcNAc/UDP-GalNAc. nih.govnih.gov This epimerization is crucial as it provides the direct precursor, UDP-GalNAc, for the synthesis of GalNAc-containing macromolecules like chondroitin sulfate. wikipedia.orgnih.gov

Biological Roles and Cellular Significance of Udp N Acetyl D Galactosamine 4 Sulfate

Fundamental Constituent in Glycosaminoglycan Structure and Function

The incorporation of the N-acetyl-D-galactosamine 4-sulfate moiety is fundamental to the structure and function of certain glycosaminoglycans, linear polysaccharides found on cell surfaces and in the extracellular matrix. These molecules are typically composed of repeating disaccharide units and their sulfation patterns are crucial for their biological roles.

The backbones of chondroitin (B13769445) sulfate (B86663) (CS) and dermatan sulfate (DS) are composed of repeating disaccharide units of an N-acetylgalactosamine (GalNAc) and a uronic acid. kegg.jp In CS, the uronic acid is D-glucuronic acid (GlcA), while in DS, some GlcA residues are converted to L-iduronic acid (IdoA). kegg.jpmdpi.com The biosynthesis of the polysaccharide chain involves enzymes that use UDP-GalNAc and UDP-GlcA as sugar donors. mdpi.comnih.gov

The vast structural diversity of CS and DS arises from subsequent modifications, primarily through sulfation at various positions, catalyzed by a family of sulfotransferases. mdpi.comnih.gov The transfer of a sulfate group to the 4-position of GalNAc residues is a critical step in this process. This modification creates the common chondroitin sulfate A structure. sigmaaldrich.com Further diversity is generated by the action of other sulfotransferases, which can add sulfate groups to the 6-position of the same GalNAc residue, creating N-acetylgalactosamine 4,6-bissulfate units, or to the uronic acid residues. mdpi.comnih.gov The specific pattern of these sulfate groups along the GAG chain creates unique structural motifs. nih.gov

The enzyme N-acetylgalactosamine-4-sulfatase can hydrolyze the 4-sulfate groups from the N-acetyl-D-galactosamine 4-sulfate units of CS and DS, indicating that this sulfation is a dynamic modification. wikipedia.org Additionally, an enzyme known as UDP-N-acetylgalactosamine 4-sulfatase has been identified that acts on the free nucleotide sugar, suggesting a potential mechanism for regulating the availability of sulfated precursors. nih.gov

Table 1: Key Enzymes in CS and DS Structural Diversification

| Enzyme Class | Specific Enzyme Example | Role | Resulting Structure |

|---|---|---|---|

| Glycosyltransferases | Chondroitin Synthase | Polymerizes the backbone chain using UDP-sugars. kegg.jpmdpi.com | [-GlcA-GalNAc-]n |

| Epimerases | Dermatan Sulfate Epimerase 1 (DSE1) | Converts D-glucuronic acid (GlcA) to L-iduronic acid (IdoA). mdpi.com | [-IdoA-GalNAc-]n |

| Sulfotransferases | Chondroitin-4-O-sulfotransferase (C4ST) | Transfers sulfate to the 4-hydroxyl position of GalNAc. mdpi.com | GalNAc(4S) |

| Sulfotransferases | N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST) | Transfers sulfate to the 6-hydroxyl position of a 4-sulfated GalNAc. nih.gov | GalNAc(4,6S) |

| Sulfatases | N-acetylgalactosamine-4-sulfatase | Removes sulfate from the 4-position of GalNAc residues in the chain. wikipedia.org | GalNAc |

The specific sulfation patterns of glycosaminoglycans are essential for their interactions with a wide array of proteins, including growth factors, chemokines, and extracellular matrix components. frontiersin.org These interactions are often crucial for the biological functions of the proteins. The negatively charged sulfate groups, including the 4-sulfate on GalNAc, form specific motifs that are recognized by GAG-binding proteins. frontiersin.orgmdpi.com

The interaction between dermatan sulfate and heparin cofactor II, a protein involved in coagulation, is a well-studied example. The binding affinity and anticoagulant activity are mediated by specific sulfated oligosaccharide sequences within the DS chain, which can include N-acetylgalactosamine 4,6-O-sulfate residues. nih.gov The binding of various chemokines and growth factors to GAGs is also highly dependent on the GAG's specific structure, including the location and density of sulfate groups. frontiersin.org This specificity allows GAGs to selectively interact with different proteins, thereby orchestrating complex biological responses.

Table 2: Protein Families Influenced by CS/DS Sulfation Patterns

| Protein Family | Function | Role of GAG Interaction |

|---|---|---|

| Growth Factors (e.g., FGFs) | Regulate cell growth, proliferation, and differentiation. sigmaaldrich.com | GAGs can act as co-receptors, presenting the growth factor to its primary receptor and stabilizing the signaling complex. sigmaaldrich.comfrontiersin.org |

| Chemokines | Direct cell migration in development and inflammation. frontiersin.org | GAGs on cell surfaces and in the ECM immobilize chemokines, creating gradients that guide migrating cells. |

| Serine Protease Inhibitors (e.g., Heparin Cofactor II) | Regulate enzymatic cascades like blood coagulation. nih.gov | Specific GAG sequences bind to and allosterically activate the inhibitor, enhancing its activity. nih.gov |

| Adhesion Molecules | Mediate cell-cell and cell-matrix interactions. frontiersin.org | Proteoglycans containing CS/DS can interact with adhesion molecules to modulate cell attachment and migration. |

Contribution to Extracellular Matrix Assembly and Organization

Glycosaminoglycans are a major component of the extracellular matrix (ECM), the intricate network that surrounds cells and provides structural and biochemical support to tissues. In the ECM, CS and DS are typically found covalently attached to core proteins, forming large molecules called proteoglycans. nih.gov

The presence of numerous sulfate and carboxyl groups makes these GAG chains highly negatively charged. This property causes them to adopt extended conformations and attract a large number of water molecules, forming a hydrated, gel-like substance. This hydrated matrix provides tissues with resistance to compressive forces. The specific structures of CS and DS, dictated by their sulfation patterns, influence how proteoglycans interact with other ECM components, such as collagen and fibronectin, thereby playing a crucial role in the proper assembly and organization of the ECM.

Indirect Roles in Cellular Processes through Glycosaminoglycans

Through their interactions with proteins, the CS and DS chains built from units including GalNAc-4-sulfate play critical indirect roles in regulating a host of cellular activities.

GAGs are key players in cell signaling, serving to modulate a vast number of biochemical processes. nih.gov By binding to signaling molecules like growth factors and cytokines, CS and DS proteoglycans can significantly alter their activity. frontiersin.org They can function as co-receptors, facilitating the formation of a stable signaling complex between a growth factor and its receptor on the cell surface. sigmaaldrich.com Alternatively, they can sequester signaling molecules in the ECM, preventing them from reaching their receptors and thereby downregulating a signaling pathway. The specific sulfation pattern of the GAG chain determines which signaling molecules it binds and how it modulates their function. nih.gov

By modulating critical signaling pathways, GAGs indirectly regulate fundamental cellular processes such as cell growth, proliferation, and differentiation. nih.gov The ability of CS and DS proteoglycans in the ECM to bind and present growth factors to cells is a key mechanism for controlling these events. For example, specific sulfation patterns on CS chains are known to be critical for neurite outgrowth and guiding neuronal migration during the development of the central nervous system. nih.govmdpi.com The upregulation of certain chondroitin sulfate structures following injury can inhibit axon regeneration, highlighting the powerful influence of specific GAG structures on cell behavior. nih.govmdpi.com This demonstrates a direct link between the molecular composition of GAGs and complex biological outcomes.

Involvement in Morphogenesis and Tissue Development

The precise spatiotemporal regulation of GAG sulfation patterns is a critical determinant of cellular behavior during embryonic development. UDP-N-acetyl-D-galactosamine 4-sulfate is the activated donor molecule for the N-acetyl-D-galactosamine 4-sulfate residues that constitute chondroitin 4-sulfate (C4S), a major component of the extracellular matrix. The presence and specific arrangement of C4S are instrumental in orchestrating key developmental events, from cell aggregation to the formation of complex tissues.

Research has demonstrated that the sulfation of chondroitin chains is not a random process but is instead a highly regulated mechanism that generates specific sulfation motifs. These motifs act as molecular signals that are recognized by various proteins, thereby modulating cell-cell and cell-matrix interactions.

Cartilage and Skeletal Development: The process of chondrogenesis, or cartilage formation, is heavily dependent on the presence of C4S. Studies have shown that a proper balance of chondroitin sulfation is essential for chondrocyte development and the morphogenesis of the cartilage growth plate. A disruption in the balance of chondroitin sulfation can lead to severe chondrodysplasia, characterized by a disorganized cartilage growth plate. This highlights the importance of the enzymatic machinery that utilizes UDP-N-acetyl-D-galactosamine to produce the C4S necessary for normal skeletal development.

Tissue Patterning and Cell Differentiation: Specific C4S motifs serve as markers for progenitor cell populations and are associated with areas of tissue undergoing morphogenetic change. For example, during the development of the fetal joint, distinct C4S sulfation patterns are observed in progenitor cells and in the transitional tissues that are actively remodeling. This suggests that the availability of this compound and its subsequent incorporation into chondroitin chains is a key factor in guiding the differentiation of stem and progenitor cells into their final, specialized forms.

The following table summarizes key research findings on the role of chondroitin 4-sulfate, the downstream product of this compound, in development.

| Developmental Process | Key Findings |

| Cartilage Morphogenesis | Proper chondroitin 4-sulfation is required for chondrocyte differentiation and the organization of the cartilage growth plate. |

| Growth Factor Signaling | The balance of C4S modulates TGF-β and BMP signaling pathways, which are critical for skeletal development. |

| Cell Fate Determination | Specific C4S sulfation patterns act as markers for stem and progenitor cell populations, guiding their differentiation during tissue formation. |

| Neural Development | Chondroitin sulfate proteoglycans containing C4S are involved in axon guidance and the formation of perineuronal nets. |

Implications for Glycosylation Research beyond Structural Glycosaminoglycans

While the primary recognized role of this compound is as a building block for structural GAGs like chondroitin 4-sulfate, the existence of this sulfated nucleotide sugar raises intriguing questions for glycosylation research. The field is increasingly recognizing that nucleotide sugars and their modifications can have functions that extend beyond their roles as simple donors for polysaccharide synthesis.

The direct enzymatic transfer of a sulfated monosaccharide from a UDP-sugar donor to a protein or lipid acceptor in a non-canonical glycosylation pathway is an area of active investigation. The presence of enzymes such as UDP-N-acetylgalactosamine-4-sulfate sulfotransferase, which can further modify this sulfated sugar nucleotide, suggests a complex regulatory network for sulfated glycans. nih.gov

Future research may uncover novel roles for this compound, potentially as a signaling molecule itself or as a donor for previously uncharacterized sulfated glycans with unique biological functions. The study of such atypical glycosylation events could provide new insights into the regulation of cellular processes and open up new avenues for understanding development and disease. The exploration of non-canonical functions of sulfated nucleotide sugars represents a promising frontier in glycobiology. mdpi.com

Genetic and Regulatory Aspects of Udp N Acetyl D Galactosamine 4 Sulfate Metabolism

Gene Identification and Cloning of Key Metabolic Enzymes

The metabolic pathway leading to and from UDP-N-acetyl-D-galactosamine 4-sulfate involves several classes of enzymes, each encoded by specific genes. The identification and cloning of these genes have been pivotal in understanding the molecular basis of glycosaminoglycan (GAG) synthesis.

The formation of the chondroitin (B13769445) sulfate (B86663) backbone, which is subsequently sulfated, is catalyzed by a group of glycosyltransferases. While the query specifies sulfotransferases, the provided gene examples, CSGALNACT1 and CHSY1, are key glycosyltransferases that build the polysaccharide chain, creating the substrate for sulfation.

CSGALNACT1 (Chondroitin Sulfate N-Acetylgalactosaminyltransferase 1): This gene encodes the enzyme N-acetylgalactosaminyltransferase-I, which is crucial for the initiation and elongation of the chondroitin sulfate chain. nih.govgenecards.org It transfers the first N-acetyl-D-galactosamine (GalNAc) residue to the common GAG-protein linkage region tetrasaccharide and also participates in the subsequent elongation of the repeating disaccharide chain. nih.govunsed.org Mutations in CSGALNACT1 have been linked to a form of mild skeletal dysplasia characterized by joint laxity and advanced bone age. genecards.orgnih.gov

CHSY1 (Chondroitin Sulfate Synthase 1): This gene encodes a bifunctional enzyme with both glucuronyltransferase and N-acetylgalactosaminyltransferase activities. nih.govnih.govgenecards.org It plays a critical role in the polymerization of the chondroitin sulfate chain by catalyzing the addition of alternating glucuronic acid (GlcA) and GalNAc residues. nih.govnih.gov In humans, mutations in CHSY1 are associated with Temtamy preaxial brachydactyly syndrome, a disorder involving limb malformations, short stature, and hearing loss. nih.govuniprot.org

The actual 4-O-sulfation of the GalNAc residue is performed by a specific chondroitin 4-O-sulfotransferase, encoded by the CHST11 gene.

Epimerases are enzymes that catalyze the conversion of one sugar epimer to another. In the context of this compound metabolism, they are essential for producing the precursor UDP-N-acetyl-D-galactosamine (UDP-GalNAc) from UDP-N-acetyl-D-glucosamine (UDP-GlcNAc).

gne (UDP-N-acetylglucosamine 4-epimerase in Aeromonas hydrophila): In some bacteria, the gne gene encodes a UDP-N-acetylglucosamine 4-epimerase. This enzyme directly catalyzes the conversion of UDP-GlcNAc to UDP-GalNAc. nih.gov A mutation in this gene in A. hydrophila results in the loss of O-antigen in the lipopolysaccharide, demonstrating its critical role in producing the necessary UDP-GalNAc precursor for polysaccharide synthesis. nih.gov

wbpP and wbgU : These genes, found in bacteria like Pseudomonas aeruginosa (wbpP) and Shigella sonnei (wbgU), also encode UDP-GlcNAc C4 epimerases. nih.gov They are NAD(H)-dependent enzymes that produce UDP-GalNAc, an essential intermediate for the biosynthesis of surface polysaccharides, including the O-antigen. nih.gov The wbpP gene in Vibrio vulnificus has been shown to be essential for capsular polysaccharide biosynthesis and virulence. nih.gov

Hydrolases, specifically sulfatases, are responsible for the removal of sulfate groups from GAG chains, a process critical for GAG turnover and the regulation of GAG-mediated signaling.

SULF1 (Sulfatase 1): This gene encodes an extracellular heparan sulfate 6-O-endosulfatase. wikipedia.org While its primary described activity is on heparan sulfate, it represents a class of enzymes that remodel the sulfation patterns of GAGs on the cell surface and in the extracellular matrix. wikipedia.orgnih.govatlasgeneticsoncology.org SULF1 removes 6-O-sulfate groups from glucosamine (B1671600) residues, thereby modulating the binding of various growth factors and signaling molecules to heparan sulfate proteoglycans. nih.govuniprot.org Downregulation of SULF1 is observed in many cancers, and its expression can inhibit tumorigenesis. nih.gov The principle of enzymatic removal of sulfate esters is analogous for chondroitin sulfate, which is mediated by other specific sulfatases.

Transcriptional and Post-Transcriptional Regulation of Enzyme Expression

The synthesis of GAGs is a highly regulated process controlled at multiple levels to meet the specific needs of cells and tissues. numberanalytics.com

Transcriptional Regulation: The expression of genes encoding GAG biosynthetic enzymes is controlled by various transcription factors. For instance, transcription factors like Sp1 and NF-κB can bind to the promoter regions of GAG synthase genes to modulate their expression. numberanalytics.com External stimuli can also influence gene expression; for example, UV irradiation has been shown to downregulate the transcription of several GAG chain-synthesizing enzymes, including chondroitin sulfate synthases, in human dermal fibroblasts. nih.gov In certain cancers, the expression of enzymes like CHSY1 is upregulated, contributing to malignant phenotypes. nih.gov

Post-Transcriptional and Post-Translational Regulation: Regulation also occurs after transcription. MicroRNAs have been identified as key regulators that can affect the expression of GAG enzymes and core proteins. nih.gov At the post-translational level, the activity of these enzymes can be modulated by modifications such as phosphorylation and ubiquitination. numberanalytics.com For example, aberrant O-GlcNAcylation of the GNE enzyme, particularly in disease-associated mutant forms, has been shown to disrupt its enzymatic activity, highlighting the importance of post-translational modifications in regulating nucleotide sugar metabolism. nih.gov Furthermore, the availability of metal ion cofactors like manganese in the Golgi apparatus is crucial for the function of GAG polymerases. nih.gov

Impact of Genetic Perturbations on Glycosaminoglycan Phenotypes in Model Systems

Genetic modifications in the genes responsible for GAG biosynthesis have provided invaluable insights into their physiological roles. Studies in model organisms and observations in human genetic disorders have linked defects in these genes to a wide range of phenotypes.

A spontaneous mutation in the Chsy1 gene in mice (the skt, small with kinky tail, line) leads to a dramatic decrease in chondroitin sulfate levels in the retina and hippocampus. nih.gov This results in accelerated aging phenotypes, including chronic inflammation, neurodegeneration, and a reduced lifespan. nih.gov In humans, mutations in CHSY1 cause Temtamy preaxial brachydactyly syndrome, a congenital disorder affecting bone development. nih.govuniprot.orgfrontiersin.org

Defects in CSGALNACT1 in humans result in a mild skeletal dysplasia with features like joint laxity, short stature, and advanced bone age. genecards.orgnih.gov This underscores the gene's critical, non-redundant role in the proper formation of cartilage and skeletal structures.

Mutations in the human GNE gene are responsible for GNE myopathy (also known as hereditary inclusion body myopathy), a progressive adult-onset muscle-wasting disease. medlineplus.govmedlineplus.govnih.gov These mutations reduce the enzyme's activity, leading to decreased sialic acid production. medlineplus.govnih.gov Some GNE variants are also associated with congenital thrombocytopenia (low platelet count), caused by a lack of proper sialylation on platelet surfaces, which leads to their rapid clearance from circulation. medlineplus.govresearchgate.net

Table 1: Phenotypes Associated with Genetic Perturbations in Key Metabolic Genes

| Gene | Organism/System | Genetic Perturbation | Resulting Phenotype | Reference(s) |

|---|---|---|---|---|

| CHSY1 | Human | Mutation | Temtamy preaxial brachydactyly syndrome (limb malformations, short stature, hearing loss) | nih.govnih.govuniprot.org |

| Chsy1 | Mouse (skt mutant) | Deletion | Decreased chondroitin sulfate, neurodegeneration, inflammation, reduced lifespan | nih.gov |

| CSGALNACT1 | Human | Mutation | Mild skeletal dysplasia, joint laxity, advanced bone age | genecards.orgnih.gov |

| GNE | Human | Mutation | GNE Myopathy (adult-onset progressive muscle weakness), thrombocytopenia | medlineplus.govmedlineplus.govresearchgate.net |

| gne | Aeromonas hydrophila | Mutation | Loss of O-antigen in lipopolysaccharide, reduced virulence | nih.gov |

Interplay with Broader Carbohydrate Metabolic Networks

The synthesis of this compound is not an isolated pathway but is deeply integrated with central carbohydrate metabolism, primarily glycolysis and the hexosamine biosynthesis pathway (HBP). nih.gov

The ultimate precursors for the UDP-sugar donors are derived from glucose. nih.gov Glucose enters the cell and is converted to glucose-6-phosphate, a key metabolic node. From here, it can enter glycolysis to produce energy (ATP) or be shunted into biosynthetic pathways. For GAG synthesis, glucose-6-phosphate is converted to UDP-glucose. nih.govwikipedia.org UDP-glucose is then oxidized by UDP-glucose dehydrogenase (UGDH) to form UDP-glucuronic acid (UDP-GlcA), one of the two essential sugar donors for chondroitin sulfate synthesis. nih.govnih.gov

The other essential precursor, UDP-GlcNAc, is generated via the HBP, which also branches off from glycolysis at the level of fructose-6-phosphate. nih.gov This pathway utilizes glutamine and produces UDP-GlcNAc, which serves as the substrate for the epimerases that generate UDP-GalNAc. nih.gov

Therefore, the rate of GAG synthesis is intrinsically linked to the cell's metabolic state. The availability of glucose and glutamine, and the activity of key glycolytic enzymes like hexokinase and phosphofructokinase, can directly impact the pool of available UDP-sugar precursors and thus influence the rate of GAG production. nih.gov This integration allows cells to couple the production of structurally important macromolecules like chondroitin sulfate with their energy status and nutrient availability. nih.govnih.gov Furthermore, the pentose (B10789219) phosphate (B84403) pathway, another branch from glycolysis, is responsible for producing ribose-5-phosphate, a necessary component for the de novo synthesis of nucleotides, including the uridine (B1682114) triphosphate (UTP) required to form UDP-sugars. youtube.comresearchgate.net This creates a comprehensive network where central carbon metabolism, nucleotide synthesis, and GAG production are all interconnected. wikipedia.org

Analytical and Methodological Approaches for Research on Udp N Acetyl D Galactosamine 4 Sulfate

Extraction and Purification Techniques for Nucleotide Sugars

The initial steps in studying UDP-N-acetyl-D-galactosamine 4-sulfate involve its extraction from biological samples and subsequent purification. Given its nature as a nucleotide sugar, the methodologies are often similar to those used for other members of this class, such as UDP-N-acetylglucosamine (UDP-GlcNAc).

A common procedure for the preparation of UDP-N-acetylgalactosamine involves the use of enzymes like UDP-N-acetylglucosamine-4-epimerase. This enzyme facilitates the conversion of UDP-GlcNAc to an equilibrium mixture containing both UDP-GlcNAc and UDP-N-acetylgalactosamine. Following this enzymatic conversion, the separation of these two nucleotide sugars is typically achieved through ion-exchange chromatography. For a more refined separation, affinity chromatography, for instance using a column with Griffonia simplicifolia lectin I bound to agarose, can be employed to isolate pure UDP-N-acetylgalactosamine. capes.gov.br

Another established method for purifying UDP-N-acetylgalactosamine:polypeptide N-acetylgalactosaminyltransferase, an enzyme that utilizes UDP-GalNAc, involves a multi-step process. This can include size exclusion chromatography followed by affinity chromatography on α-lactalbumin-agarose. nih.gov For instance, a soluble form of this enzyme has been purified from bovine colostrum to homogeneity, and a membrane-bound form has been partially purified from murine lymphoma cells. nih.gov

The table below summarizes key aspects of purification techniques for enzymes related to this compound.

Enzymatic Assays for Measuring Synthase and Hydrolase Activities

The synthesis and degradation of this compound and related molecules are governed by specific enzymes, namely synthases and hydrolases. Measuring the activity of these enzymes is crucial for understanding the metabolic pathways involving this sulfated nucleotide sugar.

Synthase Activity:

The enzymes responsible for the transfer of N-acetylgalactosamine (GalNAc) from the donor substrate UDP-GalNAc to an acceptor are known as polypeptide N-acetylgalactosaminyltransferases (pp-GalNAcTs). nih.gov The activity of these synthases can be determined by measuring the incorporation of radiolabeled GalNAc from UDP-[¹⁴C]GalNAc into an acceptor peptide. The reaction products can then be analyzed to identify the specific site of glycosylation. nih.gov

A typical assay for pp-GalNAcT activity involves incubating the enzyme with a reaction mixture containing a buffer (e.g., Tris-HCl), a divalent cation like MnCl₂, a detergent (e.g., Triton X-100), the donor substrate UDP-GalNAc, and an acceptor peptide. nih.gov The reaction is typically carried out at 37°C and can be stopped by various methods for subsequent analysis. nih.gov

Hydrolase Activity:

Hydrolases, specifically sulfatases, are enzymes that remove sulfate (B86663) groups. N-acetylgalactosamine-4-sulfatase is a key enzyme that hydrolyzes the 4-sulfate groups from N-acetyl-D-galactosamine 4-sulfate units within chondroitin (B13769445) sulfate and dermatan sulfate. wikipedia.org Evidence suggests that the activities for UDP-N-acetylgalactosamine 4-sulfatase, nitrocatechol sulfatase (an arylsulfatase), and chondroitin 4-sulfatase are functions of the same enzyme. nih.gov

The activity of N-acetylgalactosamine-4-sulfatase can be assayed by monitoring the release of sulfate from a sulfated substrate. For example, a novel sulfatase, SulA1, has been characterized by its ability to desulfate N-Acetyl-D-galactosamine-4-sulfate (GalNAc4S). mdpi.com The activity of such sulfatases can be influenced by factors like pH and the presence of metal ions. mdpi.com

The following table provides an overview of typical conditions for enzymatic assays of related synthases and hydrolases.

Chromatographic Separations

Chromatographic techniques are indispensable for the separation and quantification of this compound and its related compounds from complex biological mixtures.

HPAEC-PAD is a powerful and sensitive method for the analysis of carbohydrates, including nucleotide sugars, without the need for derivatization. nih.govresearchgate.net This technique is particularly well-suited for separating charged molecules like sulfated monosaccharides and oligosaccharides. mdpi.com The high pH conditions used in HPAEC can sometimes lead to issues like de-acetylation of N-acetylated sugars or epimerization; however, for many analyses, the chromatography is rapid enough to minimize these side reactions. thermofisher.com

HPAEC-PAD has been successfully used for the simultaneous separation and determination of various monosaccharides and oligosaccharides with low detection limits. nih.govresearchgate.net The method's high resolution and sensitivity make it a valuable tool in the study of this compound and its metabolic context. For instance, it can be used to quantify monosaccharides and galacturonic acid in polysaccharide samples after hydrolysis. mdpi.com When analyzing samples with high salt concentrations, a desalination step, such as electro-dialysis, may be necessary prior to HPAEC-PAD analysis. copernicus.org

Capillary electrophoresis (CE), particularly capillary zone electrophoresis (CZE), offers a high-resolution separation method for the quantitative analysis of UDP-sugars. nih.gov CE methods have been developed for the simultaneous analysis of various glycosaminoglycan-derived disaccharides, which is relevant to the study of chondroitin sulfate, a polymer containing N-acetyl-D-galactosamine 4-sulfate. researchgate.netnih.gov

CZE has been shown to be a reproducible and accurate method for quantifying UDP-hexosamines and UDP-hexoses in various biological samples, including human cells and tissues. nih.gov The technique's advantages include high separation efficiency, short analysis times, and the ability to analyze small sample volumes. researchgate.net For enhanced sensitivity, CE can be coupled with laser-induced fluorescence (LIF) detection, allowing for the analysis of GAG-derived disaccharides at the attomole level. nih.gov

HPLC is a versatile and widely used technique for the analysis of nucleotide sugars and their derivatives. nih.gov It can be used to analyze the products of enzymatic reactions, such as those catalyzed by pp-GalNAcTs. nih.gov For instance, reversed-phase HPLC has been used to analyze the products of a chondroitin sulfate N-acetylgalactosaminyltransferase. researchgate.net

HPLC methods have been developed for the selective analysis of UDP-GlcNAc and its epimer UDP-GalNAc, which can be challenging due to their similar chemical properties. rsc.org By optimizing conditions, such as using hydrophilic interaction liquid chromatography (HILIC) with an amide column, complete separation of these two epimers can be achieved, allowing for their analysis by mass spectrometry. rsc.org Furthermore, a quantitative HPLC assay has been validated for the analysis of chondroitin sulfate variants and hyaluronic acid in synovial fluid, demonstrating its utility in clinical research. nih.gov

The table below highlights key parameters of different chromatographic methods used in the analysis of this compound and related compounds.

Spectrometric Characterization

Mass spectrometry (MS) is a critical tool for the structural characterization of this compound and its derivatives. Techniques such as electrospray ionization-mass spectrometry (ESI-MS) and ESI-MS/MS are used to identify reaction products and confirm their structures. researchgate.net For instance, ESI-MS has been used to identify the product of a chondroitin sulfate N-acetylgalactosaminyltransferase reaction. researchgate.net

In conjunction with chromatographic methods like HILIC, mass spectrometry allows for the selective analysis and identification of nucleotide sugars in a single run with minimal sample preparation. rsc.org Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) is another valuable technique that can be used to qualitatively determine the composition of complex carbohydrate mixtures. nih.gov

Spectral data for N-Acetyl-D-galactosamine 4-sulfate, including mass spectra, are available in public databases, providing valuable reference information for researchers. mzcloud.org Predicted collision cross-section values for different adducts of UDP-N-acetyl-alpha-D-galactosamine 4,6-bissulfate are also available, aiding in its identification. uni.lu

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the analysis of nucleotide sugars due to its high sensitivity and specificity. The quantification of UDP-sugars like this compound from complex biological samples presents challenges due to their polarity and the presence of structural isomers (e.g., UDP-N-acetyl-D-glucosamine).

Methodologies often employ liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) in multiple reaction monitoring (MRM) mode. nih.gov This approach provides robust and sensitive quantification. For effective separation and retention of these highly polar analytes, various LC strategies are used, including porous graphitic carbon (PGC) columns, hydrophilic interaction liquid chromatography (HILIC), or ion-pair reversed-phase chromatography. sigmaaldrich.comportlandpress.comnih.gov Sample preparation is also critical, with methods involving solid-phase extraction (SPE) with graphitized carbon cartridges or protein precipitation with perchloric acid to enhance recovery and improve chromatographic performance. nih.govspringernature.com

Identification of this compound is confirmed by its specific mass-to-charge ratio (m/z) and fragmentation pattern. The predicted collision cross section (CCS) values for different adducts of the molecule can further aid in its unambiguous identification. uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) Ų |

|---|---|---|

| [M+H]⁺ | 688.04568 | 225.3 |

| [M+Na]⁺ | 710.02762 | 227.8 |

| [M-H]⁻ | 686.03112 | 223.6 |

| [M+K]⁺ | 726.00156 | 223.4 |

| [M+NH₄]⁺ | 705.07222 | 225.6 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of molecules, including complex carbohydrates and their derivatives. For this compound, NMR can confirm the identity and purity of the compound, verify the stereochemistry of the glycosidic linkage, and pinpoint the exact location of the sulfate group.

The analysis of UDP-sugars by NMR can be complex due to the significant overlap of proton signals in the sugar and ribose regions of the ¹H NMR spectrum. nih.govresearchgate.net Therefore, a combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is typically required for unambiguous assignment of all resonances.

¹H NMR: Provides information on the proton environment. The anomeric proton signal is particularly diagnostic for confirming the α- or β-configuration of the GalNAc residue. The chemical shifts of protons on the galactosamine ring, especially H4, would be significantly affected by the presence of the electron-withdrawing sulfate group.

¹³C NMR: Offers a wider chemical shift dispersion, which helps to resolve signal overlap seen in the ¹H spectrum. nih.gov The C4 carbon of the galactosamine moiety would show a characteristic downfield shift due to the O-sulfation.

³¹P NMR: Is used to analyze the phosphorus atoms in the diphosphate (B83284) bridge, confirming the pyrophosphate linkage. utu.fi

While specific NMR spectra for this compound are not widely published, the principles are well-established from studies on other sulfated and non-sulfated UDP-sugars. nih.govutu.firesearchgate.net

In vitro Glycosylation Systems for Pathway Elucidation

In vitro glycosylation systems are fundamental for dissecting the biosynthetic pathways of complex carbohydrates like chondroitin sulfate. These cell-free systems allow researchers to study the activity of individual enzymes, determine substrate specificities, and reconstruct portions of a metabolic pathway in a controlled environment.

To elucidate pathways involving this compound, researchers typically use preparations containing the enzymes of interest, such as glycosyltransferases and sulfotransferases. For instance, microsomal enzyme preparations from tissues actively synthesizing glycosaminoglycans (e.g., chick cartilage) can be used. nih.gov These preparations are incubated with specific donor substrates, such as UDP-N-acetylgalactosamine and UDP-glucuronic acid, and an acceptor molecule. nih.gov To trace the reaction, the UDP-sugar donors are often radiolabeled (e.g., with ³H or ¹⁴C). nih.gov The reaction products are then separated and identified using techniques like gel chromatography and HPLC, allowing for the characterization of the newly synthesized oligosaccharide chains. nih.govresearchgate.net

More defined systems utilize purified, recombinant enzymes. This allows for the precise determination of an individual enzyme's function. For example, a novel chondroitin sulfate N-acetylgalactosaminyltransferase was characterized by its ability to transfer GalNAc from UDP-GalNAc to a glucuronic acid-containing acceptor in an in vitro reaction. researchgate.net By combining multiple recombinant glycosyltransferases in a single reaction tube with a synthetic peptide acceptor, researchers have successfully constructed specific oligosaccharide structures, such as the chondroitin pentasaccharide linkage region, demonstrating the power of these systems for pathway reconstruction. researchgate.net These assays are crucial for identifying and characterizing the enzymes that build the glycan backbone upon which sulfotransferases will later act, or for studying enzymes that may directly transfer a sulfated sugar from a donor like this compound.

Application in Biosynthetic Engineering and Enzyme Characterization

The knowledge gained from studying this compound and its associated enzymes has direct applications in biosynthetic engineering and detailed enzyme characterization.

Biosynthetic Engineering: The microbial production of glycosaminoglycans (GAGs) like chondroitin sulfate is a promising alternative to traditional animal extraction methods. nih.gov Engineering microbial hosts such as E. coli or Bacillus subtilis to produce defined GAG structures is a major goal. This requires the functional expression of a suite of enzymes, including those for the synthesis of the necessary UDP-sugar precursors (UDP-glucuronic acid and UDP-N-acetylgalactosamine) and the polymerizing glycosyltransferases. nih.gov Crucially, for producing sulfated GAGs, this framework must be expanded to include a "sulfation machinery." This involves engineering the host to produce the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), and co-expressing the specific sulfotransferases that transfer sulfate to the correct positions on the growing GAG chain. nih.gov Characterizing enzymes that use this compound as a substrate, such as certain sulfotransferases, is essential for designing and optimizing these microbial cell factories. wikipedia.org

Enzyme Characterization: this compound and its monosaccharide derivative, N-acetyl-D-galactosamine 4-sulfate (GalNAc4S), are critical substrates for characterizing various sulfotransferases and sulfatases. These studies determine an enzyme's substrate specificity, kinetics, and optimal reaction conditions. For example, a novel N-acetyl-D-galactosamine-4-O-sulfate sulfatase, SulA1, from a marine Arthrobacter strain was shown to be highly specific, removing the sulfate group from the monosaccharide GalNAc4S but not from GalNAc6S or larger chondroitin sulfate oligosaccharides. mdpi.com Conversely, N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase from squid cartilage was characterized by its ability to transfer a sulfate group from PAPS to the 6-position of a GalNAc 4-sulfate residue within a chondroitin sulfate chain. nih.gov An enzyme from hen oviduct was identified as having sulfatase activity directly toward UDP-N-acetylgalactosamine 4-sulfate itself. nih.gov This detailed characterization provides fundamental insights into GAG metabolism and furnishes a toolbox of enzymes for biosynthetic engineering applications.

| Enzyme Name | EC Number | Source Organism | Substrate(s) | Function/Reaction | Reference |

|---|---|---|---|---|---|

| N-acetylgalactosamine-4-sulfatase | 3.1.6.12 | Human (Arylsulfatase B) | Terminal N-acetyl-D-galactosamine 4-sulfate residues in CS and DS | Hydrolyzes the 4-sulfate group. | wikipedia.org |

| SulA1 | - | Arthrobacter sp. (marine) | N-acetyl-D-galactosamine 4-sulfate (GalNAc4S) | Specific desulfation of the monosaccharide. | mdpi.com |

| UDP-N-acetylgalactosamine-4-sulfate sulfatase | - | Hen oviduct | UDP-N-acetylgalactosamine 4-sulfate | Hydrolyzes the 4-sulfate group from the UDP-sugar. | nih.gov |

| N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST) | - | Squid | PAPS + GalNAc 4-sulfate residue in Chondroitin Sulfate | Transfers sulfate to the 6-OH position of a 4-sulfated GalNAc. | nih.gov |

| UDP-N-acetylgalactosamine-4-sulfate 6-sulfotransferase | 2.8.2.7 | - | PAPS + this compound | Produces UDP-N-acetyl-D-galactosamine 4,6-bissulfate. | wikipedia.org |

Perspectives and Emerging Research Avenues

Discovery of Novel Enzymes and Regulatory Mechanisms

The biosynthesis and degradation of sulfated glycans are controlled by a complex interplay of enzymes. Recent research has been dedicated to identifying new players in this pathway and understanding their regulation.

A significant discovery is the characterization of a novel N-acetyl-D-galactosamine-4-O-sulfate sulfatase, designated SulA1, from the marine bacterium Arthrobacter sp. mdpi.comlu.se This enzyme specifically removes the sulfate (B86663) group from the C4 position of N-acetyl-D-galactosamine (GalNAc) and is believed to be involved in the final steps of the chondroitin (B13769445) sulfate degradation cascade. mdpi.com Its gene (sulA1) is strategically located upstream of a chondroitin lyase gene, suggesting a coordinated role in breaking down these complex carbohydrates. mdpi.com

In the realm of biosynthesis, research has unveiled alternative pathways for the creation of UDP-N-acetyl-D-galactosamine (UDP-GalNAc), the direct precursor to the sulfated compound. While most organisms synthesize UDP-GalNAc from UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) via an epimerase, the thermophilic archaeon Sulfolobus tokodaii was found to possess a novel, direct biosynthetic pathway. This pathway utilizes a newly identified epimerase that converts glucosamine-6-phosphate to galactosamine-6-phosphate, bypassing the conventional route.

The regulation of these pathways is also an area of active investigation. Studies in bacteria like Lactobacillus casei on the synthesis of the related precursor UDP-GlcNAc have revealed multiple points of control, including end-product inhibition of enzymes like GlmU and potential riboswitch mechanisms governing gene expression. nih.govnih.gov These findings provide a framework for exploring similar regulatory systems that may control the flux of metabolites into the UDP-GalNAc and subsequent sulfation pathways in various organisms.

Table 1: Recently Discovered Enzymes in UDP-GalNAc and GalNAc 4-Sulfate Metabolism

| Enzyme Name | Gene | Source Organism | Function |

| N-acetyl-D-galactosamine-4-O-sulfatase | SulA1 | Arthrobacter sp. (marine bacterium) | Removes sulfate from C4 of GalNAc, involved in chondroitin sulfate degradation. mdpi.com |

| Glucosamine-6-phosphate Epimerase | ST2245 | Sulfolobus tokodaii (archaeon) | Converts glucosamine-6-phosphate to galactosamine-6-phosphate in a novel UDP-GalNAc biosynthetic pathway. |

Advanced Structural Biology Studies of Enzymes in the Metabolic Pathway

Understanding the three-dimensional structure of the enzymes that synthesize and modify UDP-N-acetyl-D-galactosamine 4-sulfate is crucial for deciphering their mechanisms of action and substrate specificity. Advanced techniques like X-ray crystallography and computational modeling are providing unprecedented insights.

Carbohydrate sulfotransferases (CHSTs), the enzymes that transfer the sulfate group to the GalNAc moiety, are a major focus. These are typically type II transmembrane proteins located in the Golgi apparatus. wikipedia.orgoup.com Their structure consists of a short N-terminal cytoplasmic tail, a single transmembrane domain, and a large C-terminal catalytic domain that resides within the Golgi lumen. wikipedia.orgoup.com High-resolution crystal structures, such as that of a human 3-O-sulfotransferase, reveal a conserved binding site for the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), and a distinct region that confers specificity for the carbohydrate acceptor. wikipedia.org

Structural studies of enzymes further upstream in the metabolic pathway have also been informative. The crystal structure of human UDP-galactose 4-epimerase (GALE), which can interconvert UDP-GlcNAc and UDP-GalNAc, has been solved. rcsb.orguniprot.org These structures reveal how the enzyme's active site can accommodate the N-acetyl group of the substrate, a feature that distinguishes it from its E. coli counterpart and explains its broader substrate specificity. wikipedia.org High-resolution analysis of the E. coli GALE complexed with an inhibitor, UDP-phenol, confirmed that the inhibitor accurately mimics the binding of the natural substrate, validating its use in mechanistic studies. nih.govnih.gov

Table 2: Structural Studies of Key Enzymes in the UDP-GalNAc 4-Sulfate Pathway

| Enzyme | Organism | Method | Key Structural Insights |

| Human 3-O-Sulfotransferase-3 | Homo sapiens | X-ray Crystallography | Example structure of a carbohydrate sulfotransferase showing PAPS and carbohydrate substrate binding sites. wikipedia.org |

| N-acetyl-D-galactosamine-4-O-sulfatase (SulA1) | Arthrobacter sp. | AlphaFold2 (Computational Model) | Predicted overall topology and active site architecture with docked GalNAc-4-sulfate ligand. mdpi.com |

| UDP-galactose 4-epimerase (GALE) | Homo sapiens | X-ray Crystallography | Revealed the active site conformation that accommodates UDP-GlcNAc and identified key residues (Ser 132, Tyr 157) for catalysis. rcsb.org |

| UDP-galactose 4-epimerase (GALE) | Escherichia coli | X-ray Crystallography (1.8 Å) | High-resolution structure in complex with NADH and UDP-phenol, validating the inhibitor as a good substrate mimic. nih.govnih.gov |

Development of Chemical Biology Tools and Inhibitors for Research Applications

To probe the function of this compound and its associated enzymes in complex biological systems, researchers are developing sophisticated chemical tools, including specific inhibitors and molecular probes.

A significant area of focus is the design of inhibitors for the sulfotransferases involved in its biosynthesis. One such enzyme, N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST), which further sulfates the molecule to create chondroitin sulfate E, has been a key target. Researchers have synthesized a series of substrate analogs, specifically β-D-4-O-sulfo-N-acetylgalactosaminides bearing different hydrophobic aglycons. nih.gov Among these, 3-estradiol-β-D-GalNAc(4SO4) proved to be a potent and specific competitive inhibitor, with a Ki value of 0.008 mM, much lower than the 0.98 mM of the parent phenyl-β-D-GalNAc(4SO4). nih.gov This work demonstrates that attaching hydrophobic groups can significantly enhance inhibitor affinity and provides a strategy for developing more effective tools. nih.gov

Beyond small molecule inhibitors, photoaffinity probes are being developed to identify proteins that interact with specific sulfation patterns in living cells. caltech.edu For instance, chondroitin sulfate-based probes containing a photoreactive benzophenone (B1666685) group have been successfully used to capture and identify dozens of new binding partners for the neuro-relevant CS-E sulfation motif in live neurons. caltech.edu This approach offers a powerful method for mapping the interaction networks of sulfated glycosaminoglycans and uncovering their novel functions. caltech.edu

Furthermore, the development of synthetic probes, including oligosaccharides with defined sulfation patterns and glycomimetic polymers, allows for the systematic investigation of structure-function relationships. nih.govdaneshyari.com These tools have been instrumental in demonstrating how specific sulfation motifs mediate interactions with proteins like growth factors and chemokines. nih.govdaneshyari.com The use of RNA interference, specifically siRNA targeting GalNAc4S6ST, has also proven effective in selectively reducing the production of highly sulfated chondroitin sulfate, thereby mitigating its inhibitory effects on neuronal growth. nih.gov

Table 3: Examples of Chemical Biology Tools and Inhibitors

| Tool/Inhibitor | Target Enzyme/Process | Application/Key Finding |

| 3-estradiol-β-D-GalNAc(4SO4) | N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST) | Potent competitive inhibitor (Ki = 0.008 mM) for studying the role of chondroitin sulfate E. nih.gov |

| p-Nitrophenyl-β-D-GalNAc(4SO4) | N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST) | A stronger inhibitor than the unsubstituted phenyl glycoside, demonstrating the effect of electron-withdrawing groups. nih.gov |

| Chondroitin Sulfate Photoaffinity Probes | Chondroitin Sulfate-binding proteins | Identification of >50 new protein interactors in living neurons, revealing new potential functions. caltech.edu |

| GalNAc4S6ST siRNA | GalNAc4S6ST mRNA | Targeted downregulation of CS-E synthesis, mitigating its inhibitory effects on neuronal attachment and neurite extension. nih.gov |

Cross-Species Comparative Studies of Metabolism and Function

Comparing the metabolism and function of this compound and related molecules across different species provides valuable insights into the evolution of these pathways and their biological significance.

A striking example of metabolic diversity is the biosynthesis of the precursor UDP-GalNAc. Most bacteria and eukaryotes use the epimerase GALE to convert UDP-GlcNAc to UDP-GalNAc. uniprot.orgwikipedia.org However, the archaeon Sulfolobus tokodaii utilizes a completely different pathway, highlighting a fundamental evolutionary divergence in this central metabolic route. Further analysis has led to a reclassification of these epimerases into distinct families (Gne, Gnu, GnaB) based on whether their substrate is a UDP-sugar or a lipid-linked sugar, bringing much-needed clarity to the annotation of these enzymes in genome sequences. nih.gov

Structural and functional comparisons of homologous enzymes also reveal important differences. Human UDP-galactose 4-epimerase (GALE) can efficiently process both UDP-galactose and UDP-GlcNAc, whereas the E. coli enzyme is largely specific for UDP-galactose. wikipedia.org This broader specificity in humans is critical for synthesizing UDP-GalNAc for glycoprotein (B1211001) and glycolipid formation. uniprot.org

The family of enzymes that use UDP-GalNAc, the polypeptide N-acetylgalactosaminyltransferases (ppGaNTases), is large and evolutionarily conserved, with at least 13 functionally characterized members in mammals. nih.gov Quantitative expression analysis in mice has shown that while most tissues express a common pattern of isoforms (predominantly T1 and T2), some tissues like the testis and colon exhibit unique expression profiles. nih.gov This tissue-specific expression suggests that individual isoforms have non-redundant, specialized functions, a notion supported by studies linking specific isoforms to developmental processes in other species like Xenopus.

Finally, the study of degradative enzymes across kingdoms reveals different biological roles. In the marine bacterium Bacteroides thetaiotaomicron, a gut commensal, a suite of sulfatases, including those that act on 4-O-sulfated GalNAc, are employed to break down complex host glycans for nutrition. nih.gov In contrast, the sulfatases in mammals are often involved in the turnover and regulation of endogenous glycosaminoglycans within lysosomes or on the cell surface. nih.gov These comparative studies underscore the diverse evolutionary pressures that have shaped the metabolism and function of sulfated sugars across the domains of life.

Q & A

Q. What enzymatic methods are used to synthesize UDP-N-acetyl-D-galactosamine 4-sulfate in vitro?

The compound is synthesized via sulfotransferases such as UDP-N-acetylgalactosamine-4-sulfate sulfotransferase (EC 2.8.2.7), which transfers a sulfate group from 3′-phosphoadenylyl sulfate (PAPS) to UDP-N-acetyl-D-galactosamine. This reaction produces this compound, a precursor for chondroitin 4-sulfate (C4S) biosynthesis. Experimental protocols typically involve purified enzymes, PAPS as a sulfate donor, and monitoring via HPLC or mass spectrometry to confirm product formation .

Q. How is this compound quantified in biological samples?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard. Isotope dilution assays using ¹³C-labeled standards improve accuracy, particularly in complex matrices like lysosomal extracts or cell cultures. Enzymatic assays leveraging arylsulfatase B (ARSB) can also measure sulfate release, but require controls to exclude nonspecific sulfatase activity .

Q. What is the role of this compound in glycosaminoglycan (GAG) biosynthesis?

This compound serves as a critical substrate for chondroitin 4-sulfate (C4S) synthesis. C4S is a major component of proteoglycans in connective tissues, regulating cell-matrix interactions, signaling (e.g., via galectin-3 and SHP2), and lysosomal degradation. Dysregulation of its sulfation level impacts cellular processes such as proliferation and apoptosis .

Advanced Research Questions

Q. How can researchers design experiments to study the kinetics of sulfotransferases like CHST15?

Kinetic assays should include:

- Purified CHST15 enzyme (or recombinant variants) under standardized buffer conditions.

- Titration of substrates (this compound and PAPS).

- Time-resolved measurements of product formation (e.g., adenosine 3′,5′-bisphosphate) via fluorescence or radiometric labeling.